4-Bromo-2-fluoro-6-nitrophenol

Catalog No.
S668010
CAS No.
320-76-3
M.F
C6H3BrFNO3
M. Wt
235.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-fluoro-6-nitrophenol

CAS Number

320-76-3

Product Name

4-Bromo-2-fluoro-6-nitrophenol

IUPAC Name

4-bromo-2-fluoro-6-nitrophenol

Molecular Formula

C6H3BrFNO3

Molecular Weight

235.99 g/mol

InChI

InChI=1S/C6H3BrFNO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H

InChI Key

ACQVEWFMUBXEMR-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)Br

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)Br

4-Bromo-2-fluoro-6-nitrophenol is an organic compound with the molecular formula C6H3BrFNO3C_6H_3BrFNO_3 and a molecular weight of approximately 236.00 g/mol. It is characterized by the presence of a bromine atom, a fluorine atom, and a nitro group attached to a phenolic ring. This compound exhibits unique properties due to the combination of these substituents, influencing its chemical reactivity and biological activity.

Physical Properties

  • Melting Point: 63-65 °C
  • Boiling Point: 241.4 °C
  • Density: 1.965 g/cm³
  • Flash Point: 99.8 °C

These physical characteristics suggest that 4-Bromo-2-fluoro-6-nitrophenol is a solid at room temperature, with moderate thermal stability.

There is no current information available on the specific mechanism of action of 4-Bromo-2-fluoro-6-nitrophenol in biological systems.

  • Toxic upon ingestion or inhalation [].
  • Skin and eye irritants [].
  • Flammable [].
Typical of phenolic compounds, including:

  • Nitration: The introduction of additional nitro groups can be achieved using nitrating agents such as a mixture of sulfuric and nitric acids.
  • Bromination: Further bromination can occur under specific conditions, modifying its reactivity.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.

These reactions are crucial for synthesizing derivatives that may have enhanced biological activities or different chemical properties.

Research indicates that 4-Bromo-2-fluoro-6-nitrophenol exhibits significant biological activity, particularly in agricultural applications. It has been shown to possess broad-spectrum antibacterial properties and effective herbicidal activity against various weeds. The compound's structure contributes to its effectiveness in inhibiting microbial growth and plant development .

The synthesis of 4-Bromo-2-fluoro-6-nitrophenol typically involves the following steps:

  • Starting Material Preparation: Begin with 2-bromo-4-fluorophenol.
  • Nitration Process:
    • Dissolve the starting material in chloroform.
    • Gradually add a nitration mixture of sulfuric acid and nitric acid (in a molar ratio of 1:3 to 1:8).
    • Heat the mixture to temperatures between 40°C and 80°C for several hours.
    • After completion, wash the organic phase with water and evaporate the solvent to obtain the target compound .

This method is noted for its high yield and simplicity, making it suitable for industrial production.

4-Bromo-2-fluoro-6-nitrophenol finds applications in various fields:

  • Agriculture: Used as an effective herbicide and fungicide due to its antibacterial properties.
  • Chemical Research: Serves as an intermediate in the synthesis of more complex organic compounds.
  • Pharmaceuticals: Potentially useful in drug development due to its biological activities.

Studies have shown that 4-Bromo-2-fluoro-6-nitrophenol interacts with several biological systems:

  • It acts as a potent inhibitor for certain enzymes involved in metabolic pathways.
  • The compound has been investigated for its effects on plant growth regulators, indicating potential use in agrochemical formulations .

Several compounds exhibit structural similarities to 4-Bromo-2-fluoro-6-nitrophenol. Below is a comparison highlighting their unique features:

Compound NameCAS NumberSimilarityUnique Features
4-Bromo-2-fluoro-5-nitrophenol661463-12-30.89Different nitro position affecting reactivity
2-Bromo-3-fluoro-6-nitrophenol103979-08-40.88Variation in bromo position impacting biological activity
2-Bromo-4-fluoro-5-nitrophenol84478-87-50.81Different substitution pattern on the phenolic ring
4-Bromo-5-fluoro-2-nitrophenol1016234-87-90.80Altered position of fluorine affecting solubility

These compounds share similar functional groups but differ in their specific substituent positions, which can significantly influence their chemical behavior and biological effects.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.91%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (90.91%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-2-fluoro-6-nitrophenol

Dates

Last modified: 08-15-2023

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